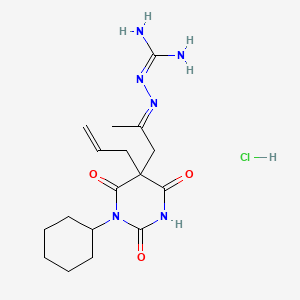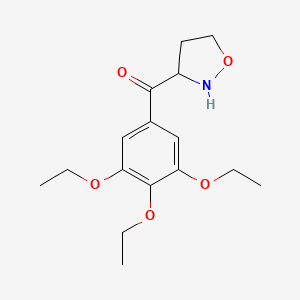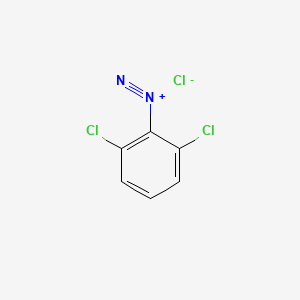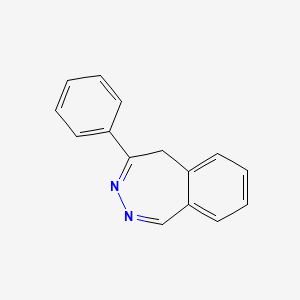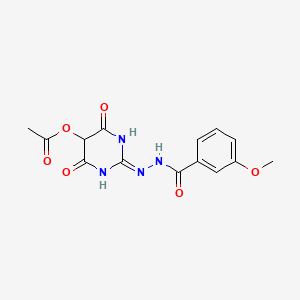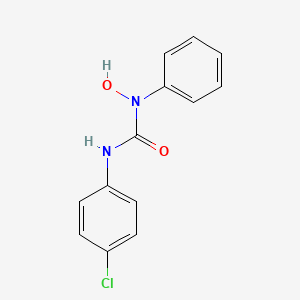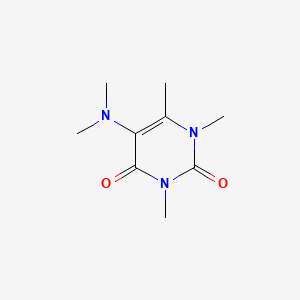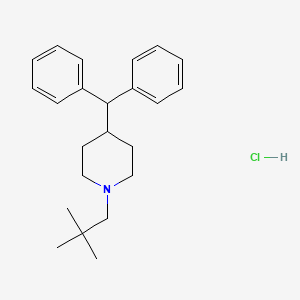
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C₁₃H₁₆ClNO₂. It is a derivative of pentanamide, featuring a chloro group, a phenyl group, and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide typically involves the reaction of 2-chloro-4,4-dimethyl-3-oxopentanoic acid with aniline. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4,4-dimethyl-3-oxopentanoic acid and aniline.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4,4-dimethyl-3-oxopentanoic acid: A precursor in the synthesis of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide.
4,4-dimethyl-3-oxo-N-phenylpentanamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-4,4-dimethyl-3-oxo-N-methylpentanamide: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties
Uniqueness
This compound is unique due to the presence of both a chloro group and a phenyl group, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
50771-57-8 |
|---|---|
Molekularformel |
C13H16ClNO2 |
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)11(16)10(14)12(17)15-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,15,17) |
InChI-Schlüssel |
XJFGZQMRELIYGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
